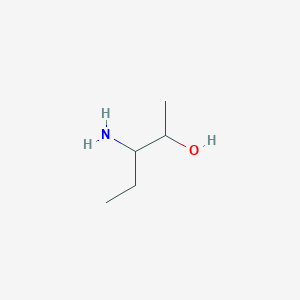

3-Aminopentan-2-ol

描述

Structure

3D Structure

属性

IUPAC Name |

3-aminopentan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13NO/c1-3-5(6)4(2)7/h4-5,7H,3,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKFGLDUWYUYHRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(C)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00964673 | |

| Record name | 3-Aminopentan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00964673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

103.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50411-28-4 | |

| Record name | 3-Amino-2-pentanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50411-28-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC17698 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17698 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Aminopentan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00964673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 3-Aminopentan-2-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Aminopentan-2-ol is a chiral amino alcohol that serves as a versatile building block in organic synthesis, particularly in the development of pharmaceutical agents. Its structure, possessing both an amine and a hydroxyl group on adjacent stereogenic centers, allows for the creation of complex molecular architectures with specific stereochemistry. This guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis and purification, and an exploration of its reactivity and potential applications.

Chemical and Physical Properties

This compound is a chiral molecule with two stereocenters, giving rise to four possible stereoisomers. The physical and chemical properties can vary between the individual stereoisomers and the racemic mixture.

Structural Information

| Property | Value |

| Molecular Formula | C5H13NO |

| Molecular Weight | 103.16 g/mol |

| IUPAC Name | This compound |

| CAS Number | 50411-28-4 (for the racemate) |

| SMILES | CCC(C(C)O)N |

| InChI | InChI=1S/C5H13NO/c1-3-5(6)4(2)7/h4-5,7H,3,6H2,1-2H3 |

| InChIKey | BKFGLDUWYUYHRF-UHFFFAOYSA-N |

Source: PubChem CID 226832[1]

Physicochemical Properties

The following table summarizes key physicochemical properties of this compound. It is important to note that some of these values are predicted.

| Property | Value | Source |

| Boiling Point | 186.8 ± 13.0 °C (Predicted) | ChemBK[2] |

| Density | 0.912 ± 0.06 g/cm³ (Predicted) | ChemBK[2] |

| pKa | 12.95 ± 0.45 (Predicted) | ChemBK[2] |

Stereoisomers

The presence of two chiral centers at C2 and C3 results in four stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R). These stereoisomers exhibit distinct biological activities and reactivity due to their unique spatial arrangements.[2] The separation of these enantiomers and diastereomers is a critical aspect of its application in stereoselective synthesis.[2]

Synthesis of this compound

A common and effective method for the synthesis of this compound is the reduction of the corresponding amino ketone, 3-aminopentan-2-one (B13475745).[2] This can be achieved using various reducing agents.

Experimental Protocol: Reduction of 3-Aminopentan-2-one using Sodium Borohydride (B1222165)

This protocol describes the reduction of 3-aminopentan-2-one to this compound using sodium borohydride.

Materials:

-

3-Aminopentan-2-one

-

Sodium borohydride (NaBH4)

-

Deionized water

-

Hydrochloric acid (1 M)

-

Sodium hydroxide (B78521) (2 M)

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 10.1 g (0.1 mol) of 3-aminopentan-2-one in 100 mL of methanol.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add 4.16 g (0.11 mol) of sodium borohydride to the solution in small portions over 30 minutes, ensuring the temperature remains below 10 °C.

-

After the addition is complete, stir the reaction mixture at room temperature for 4 hours.

-

Quench the reaction by slowly adding 20 mL of deionized water.

-

Acidify the mixture to pH ~2 with 1 M hydrochloric acid.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

Basify the remaining aqueous solution to pH >12 with 2 M sodium hydroxide.

-

Extract the product with dichloromethane (3 x 50 mL).

-

Combine the organic layers and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure to yield crude this compound.

Expected Yield: ~85-95%

Purification

The crude product obtained from the synthesis can be purified by vacuum distillation.

Experimental Protocol: Vacuum Distillation

Apparatus:

-

Distillation flask

-

Short path distillation head with a condenser

-

Receiving flask

-

Vacuum pump

-

Heating mantle with a magnetic stirrer

-

Thermometer

Procedure:

-

Set up the vacuum distillation apparatus. Ensure all joints are properly sealed.

-

Transfer the crude this compound to the distillation flask.

-

Slowly apply vacuum to the system.

-

Gently heat the distillation flask using the heating mantle while stirring.

-

Collect the fraction that distills at the expected boiling point under the applied pressure. The boiling point will be lower than the atmospheric boiling point of 186.8 °C.

-

Once the desired fraction is collected, carefully release the vacuum before turning off the heat.

Chemical Reactivity

The chemical reactivity of this compound is characterized by the presence of both a nucleophilic amino group and a hydroxyl group.

Reactivity of the Amino Group

The lone pair of electrons on the nitrogen atom of the amino group makes it nucleophilic. It readily participates in reactions with various electrophiles.[2]

-

Acylation: The amino group reacts with acylating agents such as acyl chlorides or anhydrides to form amides. This reaction is fundamental in peptide synthesis.[2]

-

Alkylation: The amino group can be alkylated by reaction with alkyl halides.

-

Formation of Imines: Reaction with aldehydes or ketones can form imines, which can be further reduced to secondary amines.

Reactivity of the Hydroxyl Group

The hydroxyl group can act as a nucleophile or be deprotonated to form an alkoxide.

-

Esterification: In the presence of an acid catalyst, the hydroxyl group can react with carboxylic acids to form esters.

-

Etherification: The hydroxyl group can be converted into an ether through reactions like the Williamson ether synthesis.

-

Oxidation: The secondary alcohol can be oxidized to a ketone.

Spectroscopic Data

Spectroscopic data is crucial for the structural elucidation and purity assessment of this compound.

| Spectroscopic Data | Description |

| ¹³C NMR | A ¹³C NMR spectrum for (2R,3R)-3-aminopentan-2-ol is available in the SpectraBase database. |

| ¹H NMR | Predicted ¹H NMR data suggests a chemical shift for the C2-H proton around 3.85 ppm. |

Safety and Handling

This compound is classified as a combustible liquid that is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation.[3]

Handling Precautions:

-

Work in a well-ventilated area or under a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Avoid contact with skin, eyes, and clothing.

-

Keep away from heat, sparks, and open flames.

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.

-

Store in a corrosives area.

In case of exposure:

-

Skin contact: Immediately flush with plenty of water for at least 15 minutes. Remove contaminated clothing.

-

Eye contact: Immediately flush with plenty of water for at least 15 minutes.

-

Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.

-

Inhalation: Move to fresh air. If not breathing, give artificial respiration.

Applications in Research and Drug Development

This compound, particularly its stereoisomers, is a valuable chiral building block in asymmetric synthesis.[2] Its bifunctional nature allows for the construction of complex molecules with defined stereochemistry, which is often a critical factor for the biological activity of pharmaceutical compounds. It has been investigated for its potential use in the synthesis of various bioactive molecules and as a chiral ligand in catalysis. The specific stereoisomers are utilized in pharmaceutical research for developing novel therapeutic agents.[2]

References

A Technical Guide to 3-Aminopentan-2-ol and Its Stereoisomers for Researchers and Drug Development Professionals

An In-depth Review of Chemical Properties, Stereoselective Synthesis, and Potential Biological Significance

This technical guide provides a comprehensive overview of 3-aminopentan-2-ol, a chiral amino alcohol with significant potential in synthetic and medicinal chemistry. Due to the presence of two stereogenic centers, this compound exists as four distinct stereoisomers, each with unique properties and potential biological activities. This document will delve into the specific characteristics of these isomers, their synthesis, and their applications, particularly in the realm of drug discovery and development.

Chemical and Physical Properties

This compound is a bifunctional molecule containing both a hydroxyl and an amino group. Its structure allows for the formation of various derivatives and its chirality is a key feature for its application in asymmetric synthesis.[1] The physical and chemical properties are influenced by the stereochemistry of the molecule.

Table 1: CAS Numbers and Synonyms for Stereoisomers of this compound

| Stereoisomer | CAS Number | Synonyms |

| (2R,3R) | 599207-27-9 | (2R,3R)-3-Amino-2-pentanol |

| (2S,3S) | Not readily available | (2S,3S)-3-Amino-2-pentanol |

| (2R,3S) | 482615-48-5 | (2R,3S)-3-Amino-2-pentanol |

| (2S,3R) | 482615-46-3 | (2S,3R)-3-Amino-2-pentanol |

| Racemic/Unspecified | 50411-28-4 | 3-Amino-2-pentanol, 2-Hydroxy-3-aminopentane |

Table 2: General Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C5H13NO | [2] |

| Molar Mass | 103.16 g/mol | [3] |

| Density | 0.912 ± 0.06 g/cm³ (Predicted) | [3] |

| Boiling Point | 186.8 ± 13.0 °C (Predicted) | [3] |

| pKa | 12.95 ± 0.45 (Predicted) | [3] |

Synthesis of this compound Stereoisomers

The synthesis of specific stereoisomers of this compound is crucial for their application in pharmaceuticals and as chiral building blocks.[1] The primary strategies involve the stereoselective reduction of the corresponding amino ketone, 3-aminopentan-2-one (B13475745).[1]

Experimental Protocol: Diastereoselective Reduction of 3-Aminopentan-2-one

This protocol outlines a general method for the synthesis of this compound stereoisomers via the reduction of 3-aminopentan-2-one. The choice of reducing agent and reaction conditions can influence the diastereoselectivity of the reaction.

Objective: To synthesize a mixture of diastereomers of this compound.

Materials:

-

3-Aminopentan-2-one[4]

-

Sodium borohydride (B1222165) (NaBH4) or Lithium aluminum hydride (LiAlH4)[1]

-

Anhydrous solvent (e.g., methanol (B129727) for NaBH4, diethyl ether or THF for LiAlH4)

-

Apparatus for inert atmosphere reaction (if using LiAlH4)

-

Standard workup and purification equipment (rotary evaporator, separatory funnel, chromatography columns)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 3-aminopentan-2-one in the appropriate anhydrous solvent under a nitrogen atmosphere, especially when using LiAlH4.

-

Addition of Reducing Agent: Slowly add the reducing agent (e.g., NaBH4 in methanol, or a solution of LiAlH4 in ether/THF) to the stirred solution of the ketone at a controlled temperature (typically 0 °C to room temperature).

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

-

Quenching: Carefully quench the reaction by the slow addition of water or an acidic solution (e.g., dilute HCl) to decompose the excess reducing agent and any metal complexes.

-

Extraction: Extract the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Remove the solvent under reduced pressure. The resulting crude product, a mixture of diastereomers, can be purified by column chromatography to separate the isomers.

Diagram 1: General Workflow for the Synthesis of this compound

Caption: A generalized workflow for the synthesis of this compound.

Strategies for Enantio- and Diastereoselective Synthesis

Achieving high stereoselectivity is often a primary goal. Several advanced synthetic methods can be employed:

-

Chiral Pool Synthesis: Utilizing naturally occurring chiral molecules as starting materials.[5]

-

Asymmetric Synthesis: Employing chiral catalysts or reagents to favor the formation of one enantiomer.[5]

-

Substrate-Controlled Diastereoselective Reduction: The existing stereocenter in a chiral substrate can direct the approach of the reducing agent, leading to a diastereoselective outcome.

-

Reductive Amination: This method involves the reaction of a ketone precursor with an amine source, followed by the reduction of the intermediate imine.[1]

Diagram 2: Conceptual Pathways for Stereoselective Synthesis

Caption: Conceptual approaches to the stereoselective synthesis of this compound.

Applications in Drug Development and Research

The stereoisomers of this compound are valuable building blocks in the synthesis of more complex molecules with potential biological activity.[1] Their bifunctional nature allows for diverse chemical modifications.

-

Pharmaceutical Intermediates: Chiral amino alcohols are key components in many active pharmaceutical ingredients (APIs). The specific stereochemistry of this compound can be crucial for the efficacy and safety of a drug molecule.

-

Chiral Ligands and Auxiliaries: In asymmetric synthesis, these compounds can be used to create chiral environments that promote the formation of a desired stereoisomer of a target molecule.[1]

-

Biochemical Probes: The different stereoisomers can be used to study the stereochemical requirements of biological targets such as enzymes and receptors.[5] The different biological activities of stereoisomers are a well-documented phenomenon.[6]

While specific signaling pathways involving this compound are not yet extensively documented in publicly available literature, its structural motifs are present in molecules with known biological activities. Further research into the biological effects of the individual stereoisomers is warranted.

Safety and Handling

This compound is a chemical that should be handled by trained professionals in a laboratory setting. It is classified as a combustible liquid and can cause severe skin burns and eye damage.[7] It may also be harmful if swallowed and cause respiratory irritation.[7] Always consult the Safety Data Sheet (SDS) before handling this compound and use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated area or under a fume hood.

Conclusion

This compound, with its multiple stereoisomers, presents both a challenge and an opportunity for chemists and drug developers. The ability to synthesize stereochemically pure forms of this compound is essential for unlocking its full potential in asymmetric synthesis and for the development of new therapeutic agents. This guide has provided a foundational understanding of its properties, synthesis, and potential applications, serving as a valuable resource for researchers in the field. Further investigation into the biological activities of the individual stereoisomers is a promising area for future research.

References

- 1. This compound|C5H13NO|Research Compound [benchchem.com]

- 2. Page loading... [guidechem.com]

- 3. This compound [chembk.com]

- 4. 3-Aminopentan-2-one | C5H11NO | CID 12446998 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Buy (2R,3R)-3-aminopentan-2-ol hydrochloride [smolecule.com]

- 6. air.unimi.it [air.unimi.it]

- 7. This compound | C5H13NO | CID 226832 - PubChem [pubchem.ncbi.nlm.nih.gov]

3-Aminopentan-2-ol molecular weight

An In-depth Technical Guide on 3-Aminopentan-2-ol

Introduction

This compound is a chiral amino alcohol that holds significance in the realms of synthetic and medicinal chemistry research. Its structure is characterized by the presence of both an amine (-NH2) and a hydroxyl (-OH) functional group on adjacent carbons within a five-carbon pentane (B18724) backbone.[1] This arrangement of functional groups, particularly the presence of two stereogenic centers at the C2 and C3 positions, makes it a valuable chiral building block for the synthesis of more complex organic molecules and pharmaceutical intermediates.[1][2] The stereoisomers of this compound exhibit distinct reactivity and biological activity due to their unique three-dimensional arrangements.[1]

Physicochemical Properties

A summary of the key quantitative data for this compound is presented below.

| Property | Value | Reference |

| Molecular Formula | C₅H₁₃NO | [3][4] |

| Molar Mass | 103.16 g/mol | [3] |

| Monoisotopic Mass | 103.099714038 Da | [1][4] |

| Density (Predicted) | 0.912±0.06 g/cm³ | [3] |

| Boiling Point (Predicted) | 186.8±13.0 °C | [3] |

| pKa (Predicted) | 12.95±0.45 | [3] |

Molecular Weight Calculation

The molecular weight of a compound is determined by the sum of the atomic weights of its constituent atoms. The molecular formula for this compound is C₅H₁₃NO.

The calculation is as follows:

-

Carbon (C): 5 atoms × 12.011 u = 60.055 u

-

Hydrogen (H): 13 atoms × 1.008 u = 13.104 u

-

Nitrogen (N): 1 atom × 14.007 u = 14.007 u

-

Oxygen (O): 1 atom × 15.999 u = 15.999 u

Total Molecular Weight = 60.055 + 13.104 + 14.007 + 15.999 = 103.165 u

This value is often expressed in grams per mole ( g/mol ) for macroscopic quantities.

Experimental Protocols

The molecular weight of this compound can be experimentally verified using mass spectrometry. High-resolution mass spectrometry (HRMS) is particularly effective as it provides a highly accurate mass measurement that can confirm the molecular formula.[1]

General Protocol for Molecular Weight Determination by Mass Spectrometry

This protocol outlines the general steps for determining the molecular weight of a small organic compound like this compound.

-

Sample Preparation:

-

Dissolve a small quantity of the purified this compound in a suitable volatile solvent (e.g., methanol (B129727) or acetonitrile) to a concentration of approximately 1 mg/mL.

-

Further dilute the stock solution to a final concentration suitable for the mass spectrometer being used (typically in the low µg/mL to ng/mL range).

-

-

Ionization:

-

Introduce the sample solution into the mass spectrometer.

-

The first step within the mass spectrometer is the conversion of the sample molecules into gaseous ions.[5] This can be achieved by bombarding the sample with a beam of high-energy electrons, which ejects an electron from the molecule to create a positively charged molecular ion (M⁺).[6]

-

These molecular ions can be unstable and may fragment into smaller, charged daughter ions.[5][6]

-

-

Mass Analysis:

-

Detection:

-

Data Interpretation:

Synthesis and Biological Context

Synthesis Methods

Several synthetic routes have been developed for this compound and its stereoisomers. Common strategies include:

-

Reductive Amination: This method involves the reaction of a ketone precursor with an amine source, followed by the reduction of the resulting imine intermediate.[1]

-

Reduction of Amino Ketones: The synthesis can be achieved through the reduction of the corresponding amino ketone, such as 3-aminopentan-2-one, using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄).[1]

-

Asymmetric Synthesis: To obtain specific stereoisomers, asymmetric synthesis methods are employed, which use chiral catalysts or reagents to favor the formation of one enantiomer over the other.[2]

Potential Applications and Biological Activity

While specific signaling pathways involving this compound are not extensively documented, its structural features suggest potential biological relevance. As a chiral amino alcohol, it can serve as a building block in the synthesis of bioactive compounds and pharmaceuticals.[1][2] Research indicates that compounds like (2R,3R)-3-aminopentan-2-ol hydrochloride may have pharmacological activities.[2] The amino alcohol functionality allows it to mimic natural substrates, potentially interacting with biological targets such as enzymes and receptors involved in various metabolic pathways.[2]

References

- 1. This compound|C5H13NO|Research Compound [benchchem.com]

- 2. Buy (2R,3R)-3-aminopentan-2-ol hydrochloride [smolecule.com]

- 3. chembk.com [chembk.com]

- 4. This compound | C5H13NO | CID 226832 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. tutorchase.com [tutorchase.com]

- 6. SPECTROSCOPY AND STRUCTURE DETERMINATION [sydney.edu.au]

An In-depth Technical Guide to the Structure and Stereoisomers of 3-Aminopentan-2-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Aminopentan-2-ol is an organic compound with the chemical formula C₅H₁₃NO. As a chiral amino alcohol, it possesses two stereocenters, giving rise to four distinct stereoisomers. This guide provides a comprehensive overview of the structure, properties, synthesis, and separation of these stereoisomers, tailored for professionals in research and drug development. The precise stereochemistry of such molecules is often critical in determining their biological activity and pharmacological profiles.

Chemical Structure and Stereoisomerism

This compound has a pentane (B18724) backbone with a hydroxyl (-OH) group on the second carbon (C2) and an amino (-NH₂) group on the third carbon (C3). Both C2 and C3 are chiral centers, leading to the existence of four stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R).[1]

These stereoisomers exist as two pairs of enantiomers and four pairs of diastereomers:

-

Enantiomeric Pairs:

-

(2R,3R) and (2S,3S)

-

(2R,3S) and (2S,3R)

-

-

Diastereomeric Pairs:

-

(2R,3R) is a diastereomer of (2R,3S) and (2S,3R).

-

(2S,3S) is a diastereomer of (2R,3S) and (2S,3R).

-

The relative stereochemistry of the hydroxyl and amino groups determines the syn or anti configuration. The (2R,3R) and (2S,3S) isomers are the syn diastereomers, while the (2R,3S) and (2S,3R) isomers are the anti diastereomers.

The structural relationships between the stereoisomers of this compound can be visualized as follows:

Physicochemical Properties

While experimentally determined data for all individual stereoisomers is not extensively available in the literature, predicted and some known properties are summarized below. It is important to note that enantiomers have identical physical properties in a non-chiral environment, whereas diastereomers have distinct physical properties.

| Property | Value | Source |

| General Properties | ||

| Molecular Formula | C₅H₁₃NO | [2] |

| Molar Mass | 103.16 g/mol | [2] |

| Boiling Point (Predicted) | 186.8 ± 13.0 °C | |

| pKa (Predicted) | 12.95 ± 0.45 | |

| Spectroscopic Data | ||

| ¹³C NMR ((2R,3R)-isomer) | Chemical shifts available | [3] |

Synthesis of this compound Stereoisomers

The synthesis of this compound can be approached through various methods, aiming for either a mixture of stereoisomers or a specific stereoisomer through stereoselective synthesis.

Synthesis of Racemic or Diastereomeric Mixtures

A common method for the synthesis of a mixture of stereoisomers is the reductive amination of 3-hydroxy-2-pentanone . This involves the reaction of the α-hydroxy ketone with an amine source, typically ammonia (B1221849) or a protected amine, followed by the reduction of the resulting imine intermediate.

Experimental Protocol: Reductive Amination of 3-Hydroxy-2-pentanone

-

Imine Formation: 3-Hydroxy-2-pentanone is dissolved in a suitable solvent such as methanol (B129727). An excess of an ammonia source (e.g., ammonium (B1175870) acetate (B1210297) or ammonia in methanol) is added. The reaction is stirred at room temperature to form the corresponding imine.

-

Reduction: A reducing agent, such as sodium borohydride (B1222165) or sodium cyanoborohydride, is added portion-wise to the reaction mixture. The reaction is monitored by thin-layer chromatography (TLC) until the imine is consumed.

-

Work-up: The reaction is quenched by the addition of water. The solvent is removed under reduced pressure, and the residue is taken up in an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude this compound as a mixture of diastereomers.

Stereoselective Synthesis

Achieving a specific stereoisomer requires a stereoselective synthetic route. This can be accomplished through methods such as the diastereoselective reduction of a chiral α-amino ketone or the use of a chiral auxiliary .

Experimental Protocol: Diastereoselective Reduction of (S)-3-amino-2-pentanone

-

Reaction Setup: (S)-3-amino-2-pentanone hydrochloride is dissolved in methanol and neutralized with a base such as sodium methoxide. The solution is cooled to -78 °C under an inert atmosphere.

-

Reduction: A solution of a reducing agent, for example, sodium borohydride in methanol, is added dropwise. The choice of reducing agent and reaction conditions can influence the diastereoselectivity.

-

Work-up: The reaction is quenched with an aqueous solution of ammonium chloride. The mixture is allowed to warm to room temperature, and the organic solvent is removed. The aqueous layer is extracted with an appropriate organic solvent. The combined organic layers are dried and concentrated to yield a mixture of (2S,3S)- and (2R,3S)-3-aminopentan-2-ol, with the ratio depending on the facial selectivity of the reduction.

The general workflow for the synthesis and separation of this compound stereoisomers is depicted below:

Separation of Stereoisomers

Once a mixture of stereoisomers is obtained, they must be separated to isolate the individual stereoisomers.

Separation of Diastereomers

Diastereomers have different physical properties, which allows for their separation using standard laboratory techniques such as:

-

Fractional Crystallization: This method relies on the different solubilities of the diastereomers in a particular solvent.

-

Column Chromatography: Diastereomers will have different affinities for the stationary phase, allowing for their separation by elution with a suitable mobile phase.

Resolution of Enantiomers

Enantiomers have identical physical properties in a non-chiral environment, making their separation more challenging. The most common method for the resolution of enantiomers is diastereomeric salt formation .

Experimental Protocol: Chiral Resolution using Tartaric Acid

-

Salt Formation: A racemic mixture of a diastereomerically pure pair (e.g., the syn isomers) is dissolved in a suitable solvent like ethanol. An equimolar amount of a chiral resolving agent, such as L-(+)-tartaric acid, dissolved in the same solvent is added.

-

Fractional Crystallization: The resulting diastereomeric salts will have different solubilities. The less soluble salt will crystallize out of the solution upon cooling or slow evaporation of the solvent. The crystals are collected by filtration.

-

Liberation of the Enantiomer: The separated diastereomeric salt is treated with a base (e.g., aqueous sodium hydroxide) to neutralize the tartaric acid and liberate the free amine. The enantiomerically enriched this compound is then extracted with an organic solvent, dried, and the solvent is removed.

-

Isolation of the Other Enantiomer: The mother liquor from the crystallization step, which is enriched in the more soluble diastereomeric salt, is treated with a base to recover the other enantiomer.

The process of chiral resolution is illustrated in the following diagram:

Conclusion

The stereoisomers of this compound represent a valuable set of chiral building blocks for organic synthesis and drug development. A thorough understanding of their structure, properties, and methods for their stereoselective synthesis and separation is crucial for their effective application. While general synthetic and separation strategies are established, further research is needed to fully characterize the physicochemical and biological properties of each individual stereoisomer. The detailed protocols and diagrams provided in this guide offer a solid foundation for researchers and scientists working with these important chiral molecules.

References

Synthesis of 3-Aminopentan-2-ol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes to 3-aminopentan-2-ol, a chiral amino alcohol with significant applications as a building block in medicinal chemistry and organic synthesis. The document details key methodologies, including diastereoselective reduction of the corresponding α-amino ketone and reductive amination strategies. Experimental protocols, quantitative data, and reaction pathway visualizations are presented to facilitate practical application in a research and development setting.

Introduction

This compound is a chiral molecule possessing two stereocenters, resulting in four possible stereoisomers. Its structure, featuring adjacent amine and hydroxyl functional groups, makes it a valuable synthon for the construction of more complex molecules, including pharmaceutical intermediates. The ability to selectively synthesize specific stereoisomers is crucial for its application in drug discovery and development, where stereochemistry often dictates biological activity. This guide will explore the core synthetic methodologies for accessing this versatile compound.

Core Synthetic Methodologies

Two principal strategies for the synthesis of this compound are the reduction of 3-aminopentan-2-one (B13475745) and the reductive amination of suitable carbonyl precursors. The choice of method often depends on the desired stereochemical outcome, scalability, and available starting materials.

Diastereoselective Reduction of 3-Aminopentan-2-one

The reduction of the α-amino ketone, 3-aminopentan-2-one, is a direct and common method for the preparation of this compound. The stereochemical outcome of this reduction is highly dependent on the choice of reducing agent and reaction conditions, which can be tuned to favor either the syn or anti diastereomer.

Reaction Scheme:

Commonly employed reducing agents include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄).[1] The diastereoselectivity of the reduction is governed by factors such as chelation control and steric hindrance.

This protocol describes the reduction of 3-aminopentan-2-one to yield this compound.

Materials:

-

3-Aminopentan-2-one hydrochloride

-

Sodium borohydride (NaBH₄)

-

Methanol (B129727) (MeOH)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (B78521) (NaOH)

-

Diethyl ether or other suitable extraction solvent

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolution: 3-Aminopentan-2-one hydrochloride is dissolved in methanol in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath to 0-5 °C.

-

Reduction: Sodium borohydride is added portion-wise to the stirred solution, maintaining the temperature below 10 °C. The reaction mixture is stirred at this temperature for a specified period (typically 1-3 hours) and then allowed to warm to room temperature and stirred for an additional period (typically 12-24 hours).

-

Quenching and pH Adjustment: The reaction is carefully quenched by the slow addition of dilute hydrochloric acid to decompose excess NaBH₄. The pH of the solution is then adjusted to be basic (pH > 12) with a concentrated sodium hydroxide solution.

-

Extraction: The aqueous layer is extracted multiple times with a suitable organic solvent such as diethyl ether.

-

Drying and Evaporation: The combined organic extracts are dried over an anhydrous drying agent (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude this compound.

-

Purification: The crude product can be purified by distillation or column chromatography to afford the desired diastereomers of this compound.

Reductive Amination

Reductive amination provides an alternative route to this compound and its derivatives. This one-pot reaction typically involves the reaction of a ketone or aldehyde with an amine in the presence of a reducing agent. For the synthesis of this compound, this could involve the reaction of a diketone precursor with an ammonia (B1221849) source, followed by selective reduction.

A common reducing agent for reductive amination is sodium cyanoborohydride (NaBH₃CN) due to its selectivity for the imine intermediate over the carbonyl starting material.[2]

Quantitative Data Summary

The following table summarizes key quantitative data for the synthesis of this compound via the reduction of 3-aminopentan-2-one. Data for specific stereoselective methods are often proprietary or highly dependent on the specific chiral catalyst or auxiliary used and are therefore presented as a general range where available.

| Parameter | Diastereoselective Reduction (NaBH₄) | Notes |

| Starting Material | 3-Aminopentan-2-one | Can be used as the free base or hydrochloride salt. |

| Reducing Agent | Sodium Borohydride (NaBH₄) | Other hydrides like LiAlH₄ can also be used. |

| Solvent | Methanol, Ethanol | Protic solvents are typically used with NaBH₄. |

| Temperature | 0 °C to Room Temperature | Initial cooling is important to control the exothermic reaction. |

| Reaction Time | 12 - 24 hours | Varies depending on scale and specific conditions. |

| Yield | Moderate to High | Highly dependent on reaction scale and purification method. |

| Diastereoselectivity | Variable | Can be influenced by temperature and additives. |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

The structural elucidation and determination of the relative stereochemistry of the diastereomers of this compound are readily achieved using ¹H and ¹³C NMR spectroscopy. The chemical shifts and coupling constants of the protons on the C2 and C3 carbons are particularly informative.

¹³C NMR Chemical Shifts for (2R,3R)-3-aminopentan-2-ol: [3]

| Carbon Atom | Chemical Shift (ppm) |

| C1 | ~10-15 |

| C2 | ~68-72 |

| C3 | ~55-60 |

| C4 | ~25-30 |

| C5 | ~10-15 |

Note: Chemical shifts are approximate and can vary depending on the solvent and stereoisomer.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for confirming the presence of the key functional groups in this compound.

Characteristic IR Absorption Bands:

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| O-H (alcohol) | 3200-3600 | Strong, Broad |

| N-H (amine) | 3300-3500 | Medium, Sharp (doublet for primary amine) |

| C-H (alkane) | 2850-3000 | Strong |

| C-O (alcohol) | 1050-1260 | Strong |

| C-N (amine) | 1020-1250 | Medium |

Logical Relationships in Synthesis

The synthesis of this compound involves a series of logical steps and considerations, from the choice of starting materials to the final purification of the product.

Conclusion

The synthesis of this compound can be effectively achieved through established organic chemistry methodologies. The diastereoselective reduction of 3-aminopentan-2-one offers a direct route, with the potential to control stereochemistry through the careful selection of reagents and reaction conditions. Reductive amination presents a versatile alternative, particularly for the synthesis of derivatives. The detailed protocols and data presented in this guide are intended to serve as a valuable resource for researchers engaged in the synthesis and application of this important chiral building block. Further optimization of these methods, particularly in the context of stereoselective catalysis, will continue to enhance the accessibility and utility of specific stereoisomers of this compound for advanced applications in drug development and beyond.

References

Spectroscopic Profile of 3-Aminopentan-2-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the chiral amino alcohol, 3-aminopentan-2-ol. The information detailed herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data, is essential for the identification, characterization, and quality control of this compound in research and development settings.

Introduction

This compound is a valuable chiral building block in organic synthesis, particularly in the development of pharmaceutical agents and asymmetric catalysts. Its structure contains two stereogenic centers, leading to four possible stereoisomers. A thorough understanding of its spectroscopic properties is crucial for confirming its chemical structure, determining its purity, and elucidating its stereochemistry. This document summarizes the available spectroscopic data and provides generalized experimental protocols.

Spectroscopic Data

The following sections present the available spectroscopic data for this compound in a structured format. It is important to note that some of the presented data is based on predictions and typical ranges for similar compounds, as complete experimental datasets are not uniformly available in the public domain.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is characterized by signals corresponding to the different proton environments in the molecule. The chemical shifts are influenced by the neighboring functional groups, namely the hydroxyl and amino groups.

| Proton Assignment | Expected Chemical Shift (δ) in ppm | Expected Multiplicity |

| H1 (-CH₃) | ~0.8 - 1.0 | Triplet (t) |

| H2 (-CH₂) | ~1.3 - 1.6 | Multiplet (m) |

| H3 (-CH(NH₂)-) | ~2.8 - 3.2 | Multiplet (m) |

| H4 (-CH(OH)-) | ~3.5 - 3.8 | Multiplet (m) |

| H5 (-CH₃) | ~1.1 - 1.3 | Doublet (d) |

| -NH₂ | Variable | Broad Singlet (bs) |

| -OH | Variable | Broad Singlet (bs) |

¹³C NMR Spectroscopy

The carbon NMR spectrum provides information on the number of non-equivalent carbon atoms. A ¹³C NMR spectrum for (2R,3R)-3-aminopentan-2-ol is available on the SpectraBase database, though specific chemical shifts from a publicly available experimental spectrum are limited.[1] Predicted values and general ranges are provided below.

| Carbon Assignment | Expected Chemical Shift (δ) in ppm |

| C1 (-CH₃) | ~10 - 15 |

| C2 (-CH₂) | ~25 - 30 |

| C3 (-CH(NH₂)-) | ~55 - 60 |

| C4 (-CH(OH)-) | ~70 - 75 |

| C5 (-CH₃) | ~20 - 25 |

Infrared (IR) Spectroscopy

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

| O-H (Alcohol) | Stretching | 3200 - 3600 (Broad) |

| N-H (Amine) | Stretching | 3300 - 3500 (Medium) |

| C-H (Alkane) | Stretching | 2850 - 3000 (Strong) |

| N-H (Amine) | Bending | 1590 - 1650 (Medium to Strong) |

| C-H (Alkane) | Bending | 1350 - 1470 (Medium) |

| C-O (Alcohol) | Stretching | 1050 - 1260 (Strong) |

| C-N (Amine) | Stretching | 1020 - 1250 (Medium) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Fragmentation Analysis: An experimental mass spectrum with detailed fragmentation is not publicly available. However, based on the structure, common fragmentation pathways for amino alcohols would involve:

-

Alpha-cleavage adjacent to the C-O and C-N bonds.

-

Loss of water (H₂O) from the molecular ion.

-

Loss of ammonia (B1221849) (NH₃) or an amino group (NH₂).

Predicted m/z values for common adducts have been calculated.[5]

| Adduct | Predicted m/z |

| [M+H]⁺ | 104.10700 |

| [M+Na]⁺ | 126.08894 |

Experimental Protocols

Detailed experimental protocols for acquiring the spectroscopic data of this compound are not available in the public domain. However, the following provides a general methodology for each technique.

NMR Spectroscopy

-

Sample Preparation: A sample of this compound (typically 5-25 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in an NMR tube. The choice of solvent can affect the chemical shifts, particularly of the labile -OH and -NH₂ protons.

-

Instrumentation: A high-field NMR spectrometer (e.g., 300, 400, or 500 MHz) is used.

-

¹H NMR Acquisition: A standard pulse sequence is used to acquire the proton spectrum. Key parameters include the number of scans, relaxation delay, and spectral width.

-

¹³C NMR Acquisition: A proton-decoupled pulse sequence is typically used to acquire the carbon spectrum, resulting in singlets for each carbon atom. A larger number of scans is usually required due to the low natural abundance of ¹³C.

Infrared (IR) Spectroscopy

-

Sample Preparation: For a liquid sample like this compound, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, which requires placing a small drop of the sample directly on the crystal.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition: A background spectrum of the empty sample holder or clean ATR crystal is first recorded. The sample spectrum is then acquired, and the background is automatically subtracted. The data is typically collected over a range of 4000 to 400 cm⁻¹.

Mass Spectrometry

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or through a chromatographic system like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

-

Ionization: Electron Ionization (EI) is a common technique for GC-MS, which will produce a molecular ion and characteristic fragments. For LC-MS, softer ionization techniques like Electrospray Ionization (ESI) are typically used, which will primarily show the protonated molecule [M+H]⁺.

-

Mass Analysis: A mass analyzer (e.g., quadrupole, time-of-flight) separates the ions based on their mass-to-charge ratio (m/z).

-

Detection: The detector records the abundance of each ion, generating a mass spectrum.

Workflow and Data Analysis

The general workflow for the spectroscopic analysis of this compound involves sample preparation, data acquisition using the respective instruments, and subsequent data processing and interpretation to confirm the structure and purity of the compound.

Caption: General workflow for spectroscopic analysis.

References

(2R,3R)-3-Aminopentan-2-ol: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2R,3R)-3-aminopentan-2-ol is a chiral vicinal amino alcohol, a class of organic compounds that are pivotal as building blocks in asymmetric synthesis and are integral components in a wide array of pharmaceuticals and biologically active molecules. The specific stereochemistry of (2R,3R)-3-aminopentan-2-ol, with its syn relationship between the amino and hydroxyl groups, makes it a valuable synthon for the construction of complex molecular architectures with defined three-dimensional orientations. This guide provides an in-depth overview of the synthesis, properties, and potential applications of this compound, tailored for professionals in chemical research and drug development.

Synthesis of (2R,3R)-3-Aminopentan-2-ol

The stereoselective synthesis of (2R,3R)-3-aminopentan-2-ol is crucial for its application in stereospecific synthesis and drug design. The primary strategies for obtaining the desired syn diastereomer involve the stereoselective reduction of the corresponding α-amino ketone, 3-aminopentan-2-one.

Stereoselective Reduction of 3-Aminopentan-2-one

A common and effective method for the synthesis of syn-amino alcohols is the diastereoselective reduction of the corresponding α-amino ketone. This transformation can be achieved using various reducing agents and catalytic systems, with the choice of catalyst and reaction conditions being critical for achieving high diastereoselectivity for the desired (2R,3R) isomer.

Experimental Protocol: Diastereoselective Reduction

The following is a generalized protocol for the diastereoselective reduction of an N-protected 3-amino-2-pentanone to the corresponding syn-amino alcohol. The choice of protecting group for the amine and the specific chiral catalyst are key to directing the stereochemical outcome.

-

Protection of the Amino Group: The starting material, 3-aminopentan-2-one, is first protected with a suitable protecting group (e.g., Boc, Cbz) to prevent side reactions and to influence the stereoselectivity of the reduction.

-

Asymmetric Reduction: The N-protected 3-amino-2-pentanone is then subjected to asymmetric reduction. Two common methods are:

-

Asymmetric Transfer Hydrogenation: This method employs a chiral transition metal catalyst (e.g., a ruthenium or rhodium complex with a chiral ligand) and a hydrogen donor (e.g., isopropanol (B130326) or formic acid). The reaction is typically carried out in an organic solvent at a controlled temperature.

-

Catalytic Hydrogenation: This involves the use of a chiral catalyst (e.g., a Rh-BINAP complex) under a hydrogen atmosphere. The choice of solvent, pressure, and temperature is optimized to maximize the yield and diastereoselectivity for the syn product.

-

-

Deprotection: Following the reduction, the protecting group is removed under appropriate conditions (e.g., acidic conditions for a Boc group) to yield the final (2R,3R)-3-aminopentan-2-ol.

-

Purification: The final product is purified using techniques such as distillation or chromatography to isolate the desired stereoisomer in high purity.

Caption: General workflow for the stereoselective synthesis of (2R,3R)-3-aminopentan-2-ol.

Physicochemical Properties

The physicochemical properties of (2R,3R)-3-aminopentan-2-ol are essential for its handling, formulation, and application in various chemical processes. While experimentally determined data is limited in publicly available literature, computed and predicted values provide useful estimates.

| Property | Value (Predicted/Computed) | Source |

| Molecular Formula | C₅H₁₃NO | PubChem[1][2] |

| Molecular Weight | 103.16 g/mol | PubChem[1][2] |

| Boiling Point | 186.8 ± 13.0 °C | ChemBK[3] |

| Density | 0.912 ± 0.06 g/cm³ | ChemBK[3] |

| pKa | 12.95 ± 0.45 | ChemBK[3] |

| XLogP3 | 0.2 | PubChem |

| Hydrogen Bond Donor Count | 2 | PubChem[4] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[4] |

| Rotatable Bond Count | 2 | PubChem[4] |

Spectroscopic Data

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the pentane (B18724) backbone, with the chemical shifts and coupling constants of the protons at the C2 and C3 stereocenters being particularly informative for confirming the syn relative stereochemistry.

-

¹³C NMR: A ¹³C NMR spectrum for (2R,3R)-3-aminopentan-2-ol is reported to be available in the SpectraBase database, which would provide definitive evidence of the carbon framework.[5][6][7]

-

IR Spectroscopy: The infrared spectrum would exhibit characteristic absorption bands for the O-H and N-H stretching vibrations, typically in the region of 3200-3600 cm⁻¹, as well as C-H, C-O, and C-N stretching and bending vibrations.

-

Mass Spectrometry: Mass spectral analysis would show the molecular ion peak and characteristic fragmentation patterns corresponding to the structure of 3-aminopentan-2-ol.

Chemical Properties and Reactivity

(2R,3R)-3-aminopentan-2-ol possesses two reactive functional groups: a primary amine and a secondary alcohol. This bifunctionality allows for a range of chemical transformations.

-

N-Acylation and N-Alkylation: The amino group can readily undergo acylation with acyl chlorides or anhydrides to form amides, and alkylation with alkyl halides to form secondary or tertiary amines.

-

O-Acylation and O-Alkylation: The hydroxyl group can be acylated to form esters or alkylated to form ethers.

-

Cyclization Reactions: The vicinal amino and hydroxyl groups can be utilized to form various heterocyclic structures, such as oxazolines, which are valuable intermediates in organic synthesis.

-

Coordination Chemistry: The amino alcohol moiety can act as a bidentate ligand, coordinating to metal centers to form chiral catalysts for asymmetric synthesis.

Applications in Drug Development and Research

Vicinal amino alcohols are a privileged structural motif found in a vast number of biologically active compounds and pharmaceuticals.[1] Their prevalence underscores their importance in medicinal chemistry.

-

Chiral Building Blocks: (2R,3R)-3-aminopentan-2-ol serves as a valuable chiral building block for the synthesis of more complex molecules with specific stereochemical requirements. This is particularly important in the development of enantiomerically pure drugs, where one stereoisomer often exhibits the desired therapeutic effect while the other may be inactive or even harmful.

-

Pharmacophore Scaffolds: The amino alcohol functionality is a key pharmacophore in many drug classes. For instance, β-amino alcohols are found in beta-blockers used to treat cardiovascular diseases, as well as in various antiviral, anticancer, and antimicrobial agents.[1] The specific stereochemistry of (2R,3R)-3-aminopentan-2-ol can be exploited to design ligands that bind with high affinity and selectivity to biological targets such as enzymes and receptors.

-

Asymmetric Catalysis: As a chiral ligand, (2R,3R)-3-aminopentan-2-ol can be used to prepare chiral catalysts for a variety of asymmetric transformations. These catalysts are instrumental in the efficient and environmentally friendly production of single-enantiomer pharmaceuticals.

While specific biological activities for (2R,3R)-3-aminopentan-2-ol have not been extensively reported, its structural similarity to known pharmacophores suggests its potential as a starting point for the discovery of new therapeutic agents.

Caption: Logical relationships of (2R,3R)-3-aminopentan-2-ol's applications.

Conclusion

(2R,3R)-3-aminopentan-2-ol is a stereochemically defined vicinal amino alcohol with significant potential in synthetic organic chemistry and drug discovery. Its synthesis, primarily through the stereoselective reduction of the corresponding amino ketone, allows for the creation of a valuable chiral synthon. While detailed experimental data on its properties are not widely published, its structural features and the known importance of the vicinal amino alcohol motif suggest that it is a compound of considerable interest for further research and development. The methodologies and data presented in this guide provide a solid foundation for researchers and scientists working with this and related chiral molecules.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | C5H13NO | CID 226832 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. (2r,3s)-3-Aminopentan-2-ol | C5H13NO | CID 12097522 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. dev.spectrabase.com [dev.spectrabase.com]

- 7. spectrabase.com [spectrabase.com]

(2S,3S)-3-Aminopentan-2-ol: A Comprehensive Technical Guide on Synthesis and Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2S,3S)-3-aminopentan-2-ol is a chiral amino alcohol characterized by a pentane (B18724) backbone with an amino group at the third carbon and a hydroxyl group at the second carbon. The specific stereochemistry, designated as (2S,3S), defines the three-dimensional arrangement of these functional groups, which is crucial for its interaction with other chiral molecules and its potential biological activity. This document provides an in-depth technical overview of the synthesis and properties of (2S,3S)-3-aminopentan-2-ol, intended for professionals in research and drug development.

Synthesis of (2S,3S)-3-Aminopentan-2-ol

The stereoselective synthesis of (2S,3S)-3-aminopentan-2-ol, a syn diastereomer, is a key challenge that requires precise control over the formation of two adjacent chiral centers. While a specific detailed protocol for the synthesis of the (2S,3S) isomer is not extensively documented in publicly available literature, the general and most direct approach involves the diastereoselective reduction of the corresponding α-amino ketone, (S)-3-aminopentan-2-one.

A plausible synthetic pathway is outlined below, based on established stereoselective reduction methodologies for similar compounds.

Proposed Synthetic Pathway

A common strategy for the stereoselective synthesis of syn-amino alcohols is the reduction of an α-amino ketone. This can be achieved using various reducing agents, where the stereochemical outcome is influenced by the choice of reagent and the potential for chelation control.

Caption: Proposed synthetic pathway for (2S,3S)-3-aminopentan-2-ol.

Experimental Protocols

Step 1: Synthesis of (S)-3-Aminopentan-2-one (Hypothetical Protocol)

A potential method for the α-amination of 3-pentanone could involve an asymmetric electrophilic amination using a chiral nitrogen source or a chiral catalyst.

-

Materials: 3-pentanone, chiral aminating agent (e.g., a derivative of N-Boc-hydrazine), a suitable chiral catalyst (e.g., a proline-based catalyst), and appropriate solvents and reagents for reaction and work-up.

-

Procedure:

-

To a solution of the chiral catalyst in an appropriate solvent at a controlled temperature, add 3-pentanone.

-

Slowly add the chiral aminating agent to the reaction mixture.

-

Stir the reaction until completion, monitoring by TLC or GC.

-

Quench the reaction and perform an aqueous work-up.

-

Purify the crude product by column chromatography to yield (S)-3-aminopentan-2-one.

-

Step 2: Diastereoselective Reduction to (2S,3S)-3-Aminopentan-2-ol (Hypothetical Protocol)

The diastereoselective reduction of (S)-3-aminopentan-2-one to the syn product can be achieved using a reducing agent that allows for substrate control, potentially through chelation.

-

Materials: (S)-3-aminopentan-2-one, a reducing agent known for syn selectivity (e.g., a borohydride (B1222165) reagent with a chelating auxiliary), and appropriate anhydrous solvents.

-

Procedure:

-

Dissolve (S)-3-aminopentan-2-one in a suitable anhydrous solvent under an inert atmosphere.

-

Cool the solution to a low temperature (e.g., -78 °C).

-

Add the chosen reducing agent portion-wise, maintaining the low temperature.

-

Allow the reaction to proceed for a specified time, monitoring for completion.

-

Carefully quench the reaction with a suitable reagent.

-

After warming to room temperature, perform an aqueous work-up and extract the product.

-

Dry the organic layer, remove the solvent under reduced pressure, and purify the resulting (2S,3S)-3-aminopentan-2-ol, for example, by distillation or chromatography.

-

Properties of (2S,3S)-3-Aminopentan-2-ol

Quantitative experimental data for (2S,3S)-3-aminopentan-2-ol is scarce in the public domain. The following table summarizes computed data available from chemical databases. It is important to note that these are predicted values and should be confirmed by experimental analysis.

| Property | Value (Computed) |

| Chemical Formula | C₅H₁₃NO |

| Molecular Weight | 103.16 g/mol |

| XLogP3-AA | 0 |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 2 |

| Exact Mass | 103.099714038 Da |

| Monoisotopic Mass | 103.099714038 Da |

| Topological Polar Surface Area | 46.3 Ų |

| Heavy Atom Count | 7 |

Potential Applications and Biological Activity

Due to its chiral nature and the presence of both amino and hydroxyl functional groups, (2S,3S)-3-aminopentan-2-ol is a valuable building block in asymmetric synthesis. Chiral amino alcohols are known to be important intermediates in the synthesis of pharmaceuticals and as chiral ligands in catalysis.

Currently, there is no specific information available in the scientific literature regarding the biological activity or associated signaling pathways of (2S,3S)-3-aminopentan-2-ol. However, the 1,2-amino alcohol motif is a common feature in many biologically active compounds. Therefore, this molecule could serve as a scaffold for the development of novel therapeutic agents. Further research is required to explore its pharmacological potential.

Conclusion

(2S,3S)-3-aminopentan-2-ol is a chiral molecule with potential applications in synthetic and medicinal chemistry. Its stereoselective synthesis remains a topic that requires further detailed experimental investigation and documentation. The provided hypothetical synthetic route offers a logical approach based on established chemical principles. The computed properties serve as a useful guide, but experimental verification is essential for any practical application. The lack of data on its biological activity presents an opportunity for future research to uncover the potential of this and other stereoisomers of 3-aminopentan-2-ol in drug discovery and development.

(2R,3S)-3-Aminopentan-2-ol: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the synthesis, properties, and potential applications of the chiral amino alcohol, (2R,3S)-3-aminopentan-2-ol. This molecule is a valuable building block in medicinal and synthetic chemistry, possessing two stereocenters that dictate its specific three-dimensional arrangement and subsequent biological activity and chemical reactivity.

Chemical and Physical Properties

Table 1: Physicochemical Properties of 3-Aminopentan-2-ol and its (2R,3S) Stereoisomer

| Property | Value | Source |

| IUPAC Name | (2R,3S)-3-aminopentan-2-ol | [2][3] |

| Molecular Formula | C₅H₁₃NO | [2] |

| Molecular Weight | 103.16 g/mol | [2] |

| CAS Number | 482615-48-5 | [2] |

| Physical Form | Liquid or semi-solid or solid | Sigma-Aldrich |

| Boiling Point (Predicted) | 186.8 ± 13.0 °C | [4] |

| Density (Predicted) | 0.912 ± 0.06 g/cm³ | [4] |

| pKa (Predicted) | 12.95 ± 0.45 | [4] |

| Storage Conditions | 2-8°C, under inert atmosphere | Sigma-Aldrich |

Synthesis of (2R,3S)-3-Aminopentan-2-ol

The primary and most direct route for the synthesis of (2R,3S)-3-aminopentan-2-ol is the diastereoselective reduction of the corresponding α-amino ketone, 3-aminopentan-2-one (B13475745).[1] The stereochemical outcome of this reduction is highly dependent on the choice of reducing agent and reaction conditions.

Diastereoselective Reduction of 3-Aminopentan-2-one

The reduction of the carbonyl group in 3-aminopentan-2-one yields the vicinal amino alcohol. To obtain the desired (2R,3S) stereoisomer, a stereoselective reduction method is necessary. This can be achieved through the use of specific reducing agents that favor the formation of one diastereomer over the other. Common hydride reducing agents such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often employed for this transformation.[1]

dot

References

An In-depth Technical Guide to (2S,3R)-3-aminopentan-2-ol: Synthesis and Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2S,3R)-3-aminopentan-2-ol is a chiral amino alcohol belonging to the class of vicinal amino alcohols, which are significant structural motifs in a variety of biologically active compounds and are pivotal building blocks in asymmetric synthesis. The precise stereochemical arrangement of the amino and hydroxyl groups on adjacent carbons imparts specific conformational properties that are crucial for molecular recognition and biological activity. This technical guide provides a comprehensive overview of the synthesis and physicochemical properties of (2S,3R)-3-aminopentan-2-ol, tailored for professionals in chemical research and drug development.

Physicochemical Properties

The fundamental physicochemical properties of (2S,3R)-3-aminopentan-2-ol are summarized in the table below. These computed properties, sourced from comprehensive chemical databases, offer a foundational understanding of the molecule's characteristics.

| Property | Value | Source |

| Molecular Formula | C₅H₁₃NO | PubChem[1] |

| Molecular Weight | 103.16 g/mol | PubChem[1] |

| IUPAC Name | (2S,3R)-3-aminopentan-2-ol | PubChem[1] |

| CAS Number | 482615-46-3 | PubChem[1] |

| Canonical SMILES | CC--INVALID-LINK--O">C@HN | PubChem[1] |

| InChI Key | BKFGLDUWYUYHRF-CRCLSJGQSA-N | PubChem[1] |

| Topological Polar Surface Area | 46.3 Ų | PubChem[1] |

| Hydrogen Bond Donor Count | 2 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |

| Rotatable Bond Count | 2 | PubChem[1] |

Stereoselective Synthesis

The synthesis of the syn stereoisomer (2S,3R)-3-aminopentan-2-ol necessitates a high degree of stereocontrol. The most logical and widely applicable strategy for achieving this is the diastereoselective reduction of a corresponding α-amino ketone precursor, 3-aminopentan-2-one (B13475745). This approach allows for the establishment of the two adjacent chiral centers in a controlled manner.

General Synthetic Workflow

A generalized workflow for the synthesis of chiral β-amino alcohols, including (2S,3R)-3-aminopentan-2-ol, from a prochiral ketone is depicted below. This process typically involves the asymmetric reduction of an N-protected aminoketone, followed by deprotection.

Caption: General synthetic workflow for (2S,3R)-3-aminopentan-2-ol.

Experimental Protocol: Diastereoselective Reduction of N-protected 3-aminopentan-2-one (Hypothetical)

Step 1: N-Protection of 3-aminopentan-2-one

To a solution of 3-aminopentan-2-one hydrochloride (1.0 eq) in dichloromethane (B109758) (DCM) at 0 °C is added triethylamine (B128534) (2.2 eq) followed by the dropwise addition of a solution of di-tert-butyl dicarbonate (B1257347) (Boc₂O, 1.1 eq) in DCM. The reaction mixture is stirred at room temperature for 12 hours. The solvent is then removed under reduced pressure, and the residue is purified by column chromatography on silica (B1680970) gel to afford N-Boc-3-aminopentan-2-one.

Step 2: Diastereoselective Reduction

The N-Boc-3-aminopentan-2-one (1.0 eq) is dissolved in a suitable solvent such as ethanol (B145695) at -78 °C. A reducing agent known to favor the syn diastereomer, such as a lithium trialkylborohydride (e.g., LiAlH(O-t-Bu)₃), is added portion-wise.[2] The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride. The product is extracted with an organic solvent, and the combined organic layers are dried and concentrated.

Step 3: Deprotection

The crude N-Boc-(2S,3R)-3-aminopentan-2-ol is dissolved in a solution of hydrochloric acid in methanol (B129727) and stirred at room temperature for 4 hours. The solvent is evaporated to dryness to yield the hydrochloride salt of (2S,3R)-3-aminopentan-2-ol.

Note: The choice of protecting group and reducing agent is critical for achieving high diastereoselectivity. Further optimization of reaction conditions, including solvent and temperature, may be necessary to maximize the yield of the desired syn isomer.

Spectroscopic Characterization (Anticipated Data)

While specific experimental spectra for (2S,3R)-3-aminopentan-2-ol are not provided in the search results, anticipated NMR data can be inferred from the structure and general principles of NMR spectroscopy. A 13C NMR spectrum for the (2R,3R) diastereomer is available and can provide a basis for comparison.[3][4]

Anticipated ¹H NMR (CDCl₃, 400 MHz):

-

δ (ppm): 3.5-3.8 (m, 1H, CH-OH), 2.8-3.1 (m, 1H, CH-NH₂), 1.3-1.6 (m, 2H, CH₂), 1.1-1.3 (d, 3H, CH₃-CHOH), 0.8-1.0 (t, 3H, CH₃-CH₂). The broad signals for -OH and -NH₂ would also be present.

Anticipated ¹³C NMR (CDCl₃, 100 MHz):

-

δ (ppm): ~70 (CH-OH), ~55 (CH-NH₂), ~25 (CH₂), ~20 (CH₃-CHOH), ~10 (CH₃-CH₂).

Biological and Pharmacological Significance

The β-amino alcohol motif is a well-established pharmacophore present in numerous therapeutic agents.[5] These compounds have shown a wide range of biological activities, including antimalarial, antibacterial, anticancer, and anti-tubercular effects.[5][6] The specific stereochemistry of chiral amino alcohols is often critical for their biological function, as it dictates the binding affinity and selectivity for their molecular targets.

While no specific biological studies or signaling pathway analyses for (2S,3R)-3-aminopentan-2-ol were identified in the provided search results, its structural similarity to other biologically active amino alcohols suggests its potential as a valuable chiral building block in drug discovery. For instance, β-amino alcohol derivatives have been investigated as inhibitors of the Toll-Like Receptor 4 (TLR4) mediated inflammatory response, indicating potential applications in treating sepsis.[7][8]

The general workflow for evaluating the biological activity of novel amino alcohol derivatives is outlined below.

Caption: Workflow for the biological evaluation of amino alcohol derivatives.

Conclusion

(2S,3R)-3-aminopentan-2-ol represents a valuable chiral building block for the synthesis of complex molecules with potential therapeutic applications. While detailed experimental protocols for its stereoselective synthesis and specific biological activity data are not extensively documented in publicly available literature, established synthetic methodologies for chiral β-amino alcohols provide a clear pathway for its preparation. The diastereoselective reduction of an appropriate N-protected 3-aminopentan-2-one is the most promising route to obtain this specific stereoisomer. Further research is warranted to fully elucidate the biological profile of (2S,3R)-3-aminopentan-2-ol and its derivatives, which could lead to the discovery of novel therapeutic agents. This guide serves as a foundational resource for researchers embarking on the synthesis and evaluation of this and related chiral amino alcohols.

References

- 1. (2S,3R)-3-aminopentan-2-ol | C5H13NO | CID 10866272 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Diastereoselective reduction of a chiral N-Boc-protected delta-amino-alpha,beta-unsaturated gamma-keto ester Phe-Gly dipeptidomimetic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. spectrabase.com [spectrabase.com]

- 4. dev.spectrabase.com [dev.spectrabase.com]

- 5. researchgate.net [researchgate.net]

- 6. Analysis of β-amino alcohols as inhibitors of the potential anti-tubercular target N-acetyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Development of β-Amino Alcohol Derivatives that Inhibit Toll-Like Receptor 4 Mediated Inflammatory Response as Potential Antiseptics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to 3-Aminopentan-2-ol: Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Aminopentan-2-ol, a chiral amino alcohol, serves as a versatile building block in synthetic and medicinal chemistry. Its structure, featuring adjacent amino and hydroxyl groups on a pentyl backbone, offers multiple reaction sites and stereogenic centers, making it a valuable precursor for the synthesis of more complex molecules and chiral ligands. This technical guide provides a comprehensive overview of the discovery, history, physicochemical properties, synthesis, and characterization of this compound, with a focus on providing practical information for laboratory and drug development applications.

Introduction and Historical Context

While a singular, definitive "discovery" of this compound in the chemical literature is not readily apparent, its emergence is intrinsically linked to the broader development of synthetic methodologies for amino alcohols in the early to mid-20th century. The pioneering work on the reduction of α-amino ketones and the catalytic hydrogenation of various functional groups laid the foundation for the synthesis of compounds like this compound. Early investigations into the synthesis of amino alcohols were often driven by the quest for new pharmacologically active agents and a fundamental understanding of organic reactions. Although specific early reports on this compound are scarce, it is plausible that it was first synthesized as an analogue or part of a broader study on the reduction of aminoketones, a common synthetic strategy of that era. Today, this compound is recognized for its utility as a chiral building block in asymmetric synthesis, enabling the construction of enantiomerically pure pharmaceuticals and other complex organic molecules.[1]

Physicochemical and Spectroscopic Data

The physical and spectroscopic properties of this compound are crucial for its identification, purification, and application in synthesis. The following tables summarize key quantitative data for this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₅H₁₃NO | [2] |

| Molar Mass | 103.16 g/mol | [2] |

| Boiling Point | 186.8 ± 13.0 °C (Predicted) | [2] |

| Density | 0.912 ± 0.06 g/cm³ (Predicted) | [2] |

| pKa | 12.95 ± 0.45 (Predicted) | [2] |

| CAS Number | 50411-28-4 (unspecified stereochemistry) | [3] |

Table 2: Spectroscopic Data for this compound

| Technique | Data | Source |

| ¹H NMR | Predicted shifts (ppm): ~3.5-3.8 (m, 1H, CH-OH), ~2.8-3.2 (m, 1H, CH-NH₂), ~1.3-1.6 (m, 2H, CH₂), ~1.1-1.3 (d, 3H, CH₃-CHOH), ~0.8-1.0 (t, 3H, CH₃-CH₂) | [1] |

| ¹³C NMR | A spectrum for (2R,3R)-3-aminopentan-2-ol is available. | [4][5] |

| IR | Predicted N-H stretch around 3280 cm⁻¹ | [1] |

| Mass Spec. | Monoisotopic Mass: 103.099714038 Da | [6][7] |

Synthesis of this compound

The synthesis of this compound can be achieved through several routes, with the most common being the reduction of the corresponding α-amino ketone, 3-aminopentan-2-one (B13475745), and reductive amination of a suitable precursor.

Reduction of 3-Aminopentan-2-one

This is a widely used method for preparing this compound. The choice of reducing agent can influence the stereochemical outcome of the reaction.

Experimental Protocol: Reduction of 3-Aminopentan-2-one with Sodium Borohydride (B1222165)

-

Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-aminopentan-2-one hydrochloride (1 equivalent) in methanol (B129727).

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄, 1.5 equivalents) portion-wise to the stirred solution, maintaining the temperature below 5 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

-

Quenching: Carefully quench the reaction by the slow addition of water at 0 °C.

-

Solvent Removal: Remove the methanol under reduced pressure.

-

Extraction: Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane) three times.

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.

-

Purification: Purify the crude product by distillation under reduced pressure.

Reductive Amination

Reductive amination provides an alternative route to this compound, typically starting from a ketone and an amine source.

Experimental Protocol: Reductive Amination of 2-Pentanone

-

Imine Formation: In a reaction vessel, combine 2-pentanone (1 equivalent) and a suitable amine source (e.g., ammonia (B1221849) or a protected amine) in a suitable solvent such as methanol or ethanol. Add a dehydrating agent (e.g., molecular sieves) or use a Dean-Stark apparatus to remove water and drive the formation of the imine intermediate.

-

Reduction: Once imine formation is complete (as monitored by TLC or GC-MS), add a reducing agent such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) to the reaction mixture. Alternatively, catalytic hydrogenation using a catalyst like palladium on carbon (Pd/C) under a hydrogen atmosphere can be employed.

-

Reaction: Stir the reaction at room temperature until the reduction is complete.

-